1-Prop-2-enylazepane-2-thione

Description

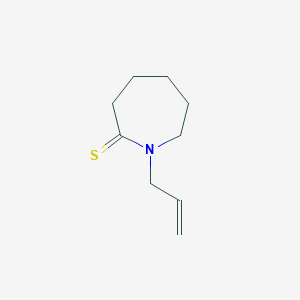

1-Prop-2-enylazepane-2-thione is a seven-membered azepane ring derivative featuring a thione (C=S) functional group at the 2-position and a prop-2-enyl (allyl) substituent at the 1-position. Its molecular formula is C₉H₁₃NS, with a molecular weight of 167.28 g/mol. The thione group imparts distinct electronic and reactivity properties compared to ketones, while the allyl substituent introduces steric and conjugation effects. This compound is of interest in coordination chemistry and pharmaceutical research due to sulfur's ligand capabilities and the azepane ring's conformational flexibility.

Properties

CAS No. |

1558-76-5 |

|---|---|

Molecular Formula |

C9H15NS |

Molecular Weight |

169.29 g/mol |

IUPAC Name |

1-prop-2-enylazepane-2-thione |

InChI |

InChI=1S/C9H15NS/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 |

InChI Key |

OQERJLDPEGSOCB-UHFFFAOYSA-N |

SMILES |

C=CCN1CCCCCC1=S |

Canonical SMILES |

C=CCN1CCCCCC1=S |

Synonyms |

2H-Azepine-2-thione, hexahydro-1-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)azepan-2-one

Structure: Azepane ring with a ketone (C=O) at position 2 and a prop-2-ynyl (propargyl) group at position 1. Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Key Differences:

- Functional Group : The ketone (C=O) in 1-(prop-2-yn-1-yl)azepan-2-one is less polarizable than the thione (C=S) in the target compound, leading to weaker hydrogen-bonding interactions and lower solubility in polar solvents .

- Synthesis : Propargyl derivatives are often synthesized via alkylation with propargyl halides, whereas allyl groups may require milder conditions due to their lower steric hindrance.

1-(2-Thienyl)-1-propanone

Structure: A thiophene ring substituted with a propanone group. Molecular Formula: C₇H₈OS Molecular Weight: 140.20 g/mol Key Differences:

- Ring System: The absence of an azepane ring in 1-(2-thienyl)-1-propanone results in a planar, aromatic thiophene system, contrasting with the non-aromatic, flexible azepane. This structural disparity influences electronic delocalization and thermal stability .

- Functional Group : The ketone in this compound lacks the nucleophilic character of the thione group, reducing its utility in metal coordination or nucleophilic substitution reactions.

- Analytical Behavior: Gas chromatography (GC) data for 1-(2-thienyl)-1-propanone under non-polar columns (e.g., DB-5) show retention times of 8.2–10.5 minutes, suggesting higher volatility than 1-prop-2-enylazepane-2-thione, which likely requires longer retention due to its larger size and reduced volatility .

Azepane-2-thione Derivatives with Varied Substituents

Example: Hexahydro-1-(2-propyn-1-yl)-2H-azepin-2-one (CAS: 13679-75-9) Molecular Formula: C₈H₁₁NOS Key Differences:

- Sulfur vs. Oxygen : Replacement of oxygen with sulfur increases molar refractivity and polarizability, enhancing interactions with electron-deficient species.

- Thermal Stability : Thiones generally exhibit lower thermal stability than ketones due to weaker C=S bond strength, which may necessitate controlled storage conditions .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The thione group in this compound facilitates nucleophilic attacks at the sulfur atom, making it a candidate for synthesizing metal complexes or thiourea derivatives. This contrasts with ketone-containing analogs, which are more prone to reductions or condensations .

- Analytical Challenges: Unlike 1-(2-thienyl)-1-propanone, which is amenable to GC analysis, the target compound may require high-performance liquid chromatography (HPLC) due to its lower volatility. Methods from USP monographs (e.g., impurity profiling via HPLC) could be adapted for quality control .

- Biological Relevance : The azepane ring’s flexibility may enhance binding to biological targets compared to rigid propargyl or thiophene derivatives, though this requires further pharmacological validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.